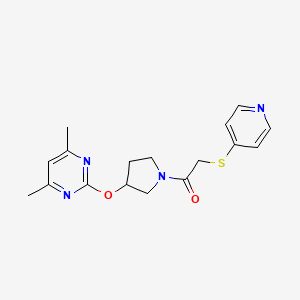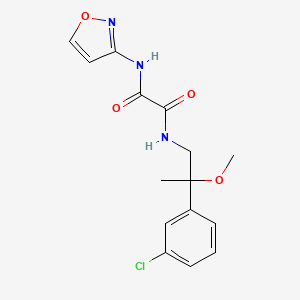
Tert-butyl 2-(cyclopentylamino)acetate
Übersicht
Beschreibung
Tert-butyl 2-(cyclopentylamino)acetate is a chemical compound with the CAS Number: 78773-69-0. It has a molecular weight of 199.29 . The IUPAC name for this compound is tert-butyl (cyclopentylamino)acetate . It is also known by the synonym tert-butyl cyclopentylglycinate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(cyclopentylamino)acetate can be represented by the SMILES stringO=C(OC(C)(C)C)CNC1CCCC1 . The InChI code for this compound is 1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3 .
Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
The study by Xu et al. (2005) investigated the acetylation of tert-butanol, providing insights into reaction mechanisms catalyzed by 4-(dimethylamino)pyridine (DMAP), which is relevant for understanding the behavior of related compounds in catalyzed reactions. This research highlights the efficiency of nucleophilic catalysis over base-catalyzed pathways in producing tert-butylacetate, a compound similar in nature to "Tert-butyl 2-(cyclopentylamino)acetate" (Xu et al., 2005).
Synthesis Applications
Iuchi et al. (2010) reported on the iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols, a method that could be applied to the synthesis of structurally related esters. This provides a direct route to important raw materials in organic chemistry, illustrating the potential synthetic utility of compounds like "Tert-butyl 2-(cyclopentylamino)acetate" (Iuchi et al., 2010).
Chemical Properties and Reactions
The work by Hodges et al. (2004) on the synthesis of a spirocyclic indoline lactone via base-promoted cyclization of a related tert-butyl ester demonstrates the chemical reactivity and potential applications of tert-butyl esters in complex molecule synthesis (Hodges et al., 2004).
Eigenschaften
IUPAC Name |
tert-butyl 2-(cyclopentylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUSVUOAIUDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(cyclopentylamino)acetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)
![4-(4-chlorophenyl)-4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2729259.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2729260.png)
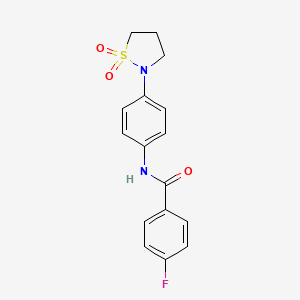
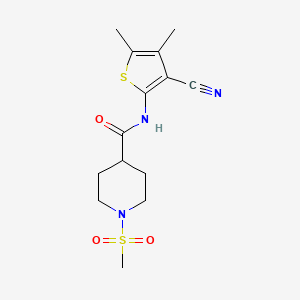
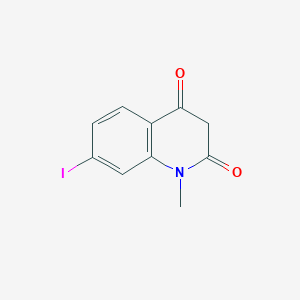
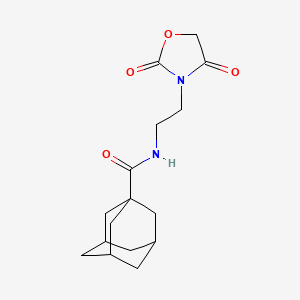
![N-(3,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729267.png)
![N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2729268.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729271.png)

